molecular formula C22H21N3O6 B2535794 6-methoxy-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylbenzofuran-2-carboxamide CAS No. 1226436-15-2

6-methoxy-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylbenzofuran-2-carboxamide

Cat. No. B2535794
CAS RN: 1226436-15-2
M. Wt: 423.425
InChI Key: IXJBTBBVJCVJOJ-UHFFFAOYSA-N
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Description

6-methoxy-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylbenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H21N3O6 and its molecular weight is 423.425. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities of Heterocyclic Derivatives

Novel heterocyclic compounds derived from similar chemical structures have been synthesized for their potential anti-inflammatory, analgesic, and antimicrobial properties. For instance, the synthesis of new benzodifuranyl, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone has demonstrated significant biological activities. These compounds have been evaluated as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, showcasing notable analgesic and anti-inflammatory effects, with some derivatives displaying high COX-2 selectivity and comparable efficacy to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).

Antidiabetic Screening of Dihydropyrimidine Derivatives

Research into dihydropyrimidine derivatives, incorporating the oxadiazole moiety, has been conducted to evaluate their antidiabetic potential. By synthesizing N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and assessing their α-amylase inhibitory activity, significant in vitro antidiabetic activity has been observed. This approach underscores the therapeutic potential of structurally related compounds in the treatment of diabetes (Lalpara et al., 2021).

Cytotoxicity of Pyrazole and Pyrimidine Derivatives

The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent transformation into pyrazolo[1,5-a]pyrimidine derivatives highlights the investigation into compounds with potential cytotoxic activity against cancer cells. These synthesized compounds were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing valuable insights into the development of new chemotherapeutic agents (Hassan et al., 2014).

properties

IUPAC Name

6-methoxy-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6/c1-13-17-9-8-16(28-3)10-18(17)30-21(13)22(26)23-11-20-24-19(25-31-20)12-29-15-6-4-14(27-2)5-7-15/h4-10H,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJBTBBVJCVJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)NCC3=NC(=NO3)COC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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